[(3R,6R)-6-[4-[[4-(diaminomethylideneamino)phenyl]methylcarbamoyl]piperazine-1-carbonyl]oxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] 4-[[4-(diaminomethylideneamino)phenyl]methylcarbamoyl]piperazine-1-carboxylate;hydrochloride
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Overview
Description
[(3R,6R)-6-[4-[[4-(diaminomethylideneamino)phenyl]methylcarbamoyl]piperazine-1-carbonyl]oxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] 4-[[4-(diaminomethylideneamino)phenyl]methylcarbamoyl]piperazine-1-carboxylate;hydrochloride is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and biochemical research. The compound features multiple functional groups, including piperazine, carbamoyl, and furan rings, which contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3R,6R)-6-[4-[[4-(diaminomethylideneamino)phenyl]methylcarbamoyl]piperazine-1-carbonyl]oxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] 4-[[4-(diaminomethylideneamino)phenyl]methylcarbamoyl]piperazine-1-carboxylate;hydrochloride typically involves multi-step organic reactions. The process may start with the preparation of the furan ring system, followed by the introduction of the piperazine and carbamoyl groups through nucleophilic substitution and condensation reactions. The final step often involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This may involve the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
[(3R,6R)-6-[4-[[4-(diaminomethylideneamino)phenyl]methylcarbamoyl]piperazine-1-carbonyl]oxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] 4-[[4-(diaminomethylideneamino)phenyl]methylcarbamoyl]piperazine-1-carboxylate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays to study protein-ligand interactions.
Medicine: The compound could be investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of [(3R,6R)-6-[4-[[4-(diaminomethylideneamino)phenyl]methylcarbamoyl]piperazine-1-carbonyl]oxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] 4-[[4-(diaminomethylideneamino)phenyl]methylcarbamoyl]piperazine-1-carboxylate;hydrochloride depends on its specific biological target. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
[(3R,6R)-6-[4-[[4-(diaminomethylideneamino)phenyl]methylcarbamoyl]piperazine-1-carbonyl]oxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] 4-[[4-(diaminomethylideneamino)phenyl]methylcarbamoyl]piperazine-1-carboxylate;hydrochloride can be compared with other similar compounds, such as:
- [(3R,6R)-6-[4-[[4-(aminomethyl)phenyl]methylcarbamoyl]piperazine-1-carbonyl]oxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] 4-[[4-(aminomethyl)phenyl]methylcarbamoyl]piperazine-1-carboxylate
- [(3R,6R)-6-[4-[[4-(methylamino)phenyl]methylcarbamoyl]piperazine-1-carbonyl]oxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] 4-[[4-(methylamino)phenyl]methylcarbamoyl]piperazine-1-carboxylate
These compounds share similar structural features but may differ in their functional groups, leading to variations in their chemical properties and biological activities. The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which may confer unique biological activities and chemical reactivity.
Properties
Molecular Formula |
C34H47ClN12O8 |
---|---|
Molecular Weight |
787.3 g/mol |
IUPAC Name |
[(3R,6R)-6-[4-[[4-(diaminomethylideneamino)phenyl]methylcarbamoyl]piperazine-1-carbonyl]oxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] 4-[[4-(diaminomethylideneamino)phenyl]methylcarbamoyl]piperazine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C34H46N12O8.ClH/c35-29(36)41-23-5-1-21(2-6-23)17-39-31(47)43-9-13-45(14-10-43)33(49)53-25-19-51-28-26(20-52-27(25)28)54-34(50)46-15-11-44(12-16-46)32(48)40-18-22-3-7-24(8-4-22)42-30(37)38;/h1-8,25-28H,9-20H2,(H,39,47)(H,40,48)(H4,35,36,41)(H4,37,38,42);1H/t25-,26-,27?,28?;/m1./s1 |
InChI Key |
BDOSTTPEXZBJAS-ZGGWIOQZSA-N |
Isomeric SMILES |
C1CN(CCN1C(=O)NCC2=CC=C(C=C2)N=C(N)N)C(=O)O[C@@H]3COC4C3OC[C@H]4OC(=O)N5CCN(CC5)C(=O)NCC6=CC=C(C=C6)N=C(N)N.Cl |
Canonical SMILES |
C1CN(CCN1C(=O)NCC2=CC=C(C=C2)N=C(N)N)C(=O)OC3COC4C3OCC4OC(=O)N5CCN(CC5)C(=O)NCC6=CC=C(C=C6)N=C(N)N.Cl |
Origin of Product |
United States |
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